molecular formula C12H15NO B189436 1-Benzoylpiperidine CAS No. 776-75-0

1-Benzoylpiperidine

Cat. No.: B189436
CAS No.: 776-75-0
M. Wt: 189.25 g/mol
InChI Key: YXTROGRGRSPWKL-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, where the nitrogen atom is bonded to a benzoyl group. This compound is known for its applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine can be synthesized through various methods. One common approach involves the acylation of piperidine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzoyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine or partially reduced derivatives.

    Substitution: Halogenated or nitrated benzoylpiperidine derivatives.

Scientific Research Applications

1-Benzoylpiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and neuroprotective agents.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the benzoyl group.

    N-Benzoylpiperazine: Similar structure but with a piperazine ring instead of piperidine.

    Benzoylmorpholine: Contains a morpholine ring instead of piperidine.

Uniqueness: 1-Benzoylpiperidine is unique due to its specific benzoyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. Its stability and ability to form various derivatives make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

phenyl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTROGRGRSPWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228265
Record name N-Benzoylpiperidine
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

776-75-0
Record name Benzoylpiperidine
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Record name N-Benzoylpiperidine
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Record name 1-Benzoylpiperidine
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Record name N-BENZOYLPIPERIDINE
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Synthesis routes and methods I

Procedure details

Benzoyl chloride (500 mL, 606 g, 4.3 mol) was added dropwise to a rapidly stirring mixture of piperidine (426 mL, 367 g, 4.3 mol), sodium hydroxide (190 g, 4.7 mol, 1.1 equivalents), toluene (1 L), and water (1.7 L) over a period of 70 minutes. After the addition was complete, the mixture was stirred at 25° C. for one hour. The organic and aqueous phases were separated, and the organic phase was washed with 2N hydrochloric acid (2×100 mL), concentrated by rotary evaporation, and distilled under vacuum to yield benzoylpiperidine as a colorless liquid which crystallized on standing. (779 g, 95% yield, bp 169° C. to 171° C.).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
426 mL
Type
reactant
Reaction Step Two
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
1.7 L
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a mixture of 4-(4-methoxybenzoyl)piperidine hydrochloride (2.00 g, 7.82 mmol, 1.0 eq) and 5-(methoxycarbonyl)pyridine-2-carboxylic acid (1.42 g, 7.82 mmol, 1.0 eq) in dimethylformamide (55 mL) was added triethylamine (2.72 mL, 19.55 mmol, 2.5 eq) followed by HATU (2.97 g, 7.82 mmol, 1.0 eq). The reaction was stirred at room temperature for 4 hours before partitioning between EtOAc (250 mL) and water-NaHCO3 (1:1, 200 mL). The organics were further washed with brine (150 mL), water (150 mL) and brine (150 mL), dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (silica, 4-5% MeOH—CH2Cl2) yielded the coupled product (2.39 g, 80%) as a white foam; 1H nmr (CDCl3) δ 9.08 (1H, m, pyH-6), 8.29 (1H, dd, J 8.5, 2.0 Hz, pyH-4), 7.84 (2H, d, J 9.0 Hz, 2H of C6H4OCH3), 7.60 (1H, d, J 8.0 Hz, pyH-3), 6.84 (2H, d, J 9.0 Hz, 2H of C6H4OCH3), 4.60 (1H, m, 1H of BzpipH-2, H-6), 3.87 (3H, s, 1×OCH3), 3.82 (1H, m, 1H of BzpipH-2, H-6), 3.77 (3H, s, 1×OCH3), 3.46 (1H, m, BzpipH-4), 3.19 (1H, ddd, J 14.0, 10.0, 4.0 Hz, 1H of BzpipH-2, H-6), 3.02 (1H, m, 1H of BzpipH-2, H-6), 1.95-1.90 (1H, m, 1H of BzpipH-3, H-5), 1.83-1.79 (3H, m, 3H of BzpipH-3, H-5); 13C nmr (CDCl3) δ 199.9, 166.6, 165.0, 163.5, 157.7, 149.6, 138.1, 130.5, 128.5, 126.3, 123.1, 113.9, 55.4, 52.5, 46.6, 42.6, 41.8, 28.8, 28.4; m/z: 383 [M+H]+(found [M+H]+, 383.1515, C21H22N2O5 requires [M+H]+ 383.1602).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.97 g
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can microorganisms modify the structure of 1-benzoylpiperidine?

A: Yes, research indicates that certain fungi can biotransform this compound. For instance, Beauveria bassiana VKM F-3111D can act as a biocatalyst, introducing hydroxyl groups to the structure of both this compound and 1-benzoylpyrrolidine [, , ]. This microbial transformation presents a potential pathway for synthesizing novel derivatives with altered biological activities.

Q2: Are there alternative synthetic routes to obtain derivatives of this compound?

A: Yes, beyond microbial transformation, traditional chemical synthesis offers routes to specific derivatives. For example, researchers have successfully synthesized this compound-4,β-propionic acid using two distinct synthetic methods []. This highlights the versatility in manipulating the chemical structure of this compound for exploring its structure-activity relationships.

Q3: Has this compound been explored for any potential therapeutic applications?

A: While not directly addressed in the provided research, a derivative of this compound, specifically (+) - (R) -3- [3- (4-Phenyl-4-N- metilacetamidopiperidin-1-yl) propyl] -3- (3, 4-dichlorophenyl) -1- benzoylpiperidine, is mentioned within the context of antiandrogen research []. This suggests potential applications in addressing androgen-dependent conditions, though further investigation is needed to confirm its efficacy and safety profile.

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